REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([S:7]([C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](O)=[O:13])(=[O:9])=[O:8])[CH2:3][CH2:2]1.S(Cl)([Cl:21])=O.C[O-].[Na+]>ClCCl.CO>[O:1]1[CH2:6][CH2:5][N:4]([S:7]([C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([Cl:21])=[O:13])(=[O:9])=[O:8])[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
327 mg
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)S(=O)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)S(=O)(=O)C1=C(C(=O)Cl)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.37 mmol | |
AMOUNT: MASS | 0.397 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |